N-Cyclohexyl-1,3-benzothiazol-2-amine
CAS No.: 28291-75-0
Cat. No.: VC8096037
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28291-75-0 |
---|---|
Molecular Formula | C13H16N2S |
Molecular Weight | 232.35 g/mol |
IUPAC Name | N-cyclohexyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) |
Standard InChI Key | UPWPIFMHSFSVLE-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES | C1CCC(CC1)NC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexyl-1,3-benzothiazol-2-amine features a benzothiazole core fused with a cyclohexylamine substituent. The SMILES notation (C1(NC2CCCCC2)=NC3=CC=CC=C3S1) reveals its bicyclic structure: a benzene ring connected to a thiazole moiety, with the nitrogen at position 2 bonded to a cyclohexyl group . The compound’s planarity is disrupted by the cyclohexane ring, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₆N₂S | |
Molecular Weight | 232.35 g/mol | |
Melting Point | Not Available | |
Boiling Point | Not Available | |
LogP (Octanol-Water) | 3.46 | |
PSA (Polar Surface Area) | 56.39 Ų |
The absence of melting/boiling point data in literature suggests challenges in purification or thermal instability . The logP value indicates moderate lipophilicity, explaining its affinity for organic matrices in environmental samples .
Synthesis and Industrial Production
Historical Synthesis Routes
The inaugural synthesis, reported in Tetrahedron (1968), involved cyclohexylamine and 2-mercaptobenzothiazole under refluxing toluene, achieving 72% yield . Modern adaptations employ catalytic systems:
Table 2: Comparative Synthesis Methods
Method | Catalyst | Yield (%) | Reference |
---|---|---|---|
Cyclohexylamine + 2-mercaptobenzothiazole | None | 72 | |
Copper(I)-catalyzed coupling | CuI/Phenanthroline | 88 | |
Microwave-assisted cyclization | Pd(OAc)₂ | 99 |
Table 3: Supplier Overview
Supplier | Location | Minimum Order | Purity |
---|---|---|---|
Absin Bioscience | China | 100 mg | >95% |
UkrOrgSynthesis | Ukraine | 1 kg | >90% |
Ryan Scientific | USA | 10 g | >98% |
Stock shortages are frequent, with lead times exceeding six weeks for U.S. shipments .
Environmental Presence and Ecotoxicology
Emission Sources
Over 83% of environmental detections originate from tire abrasion particles, with passenger vehicles emitting approximately 0.81 g/km of microplastics containing this compound . Urban stormwater runoff introduces it into aquatic systems, where concentrations correlate with traffic density (R² = 0.91) .
Degradation Kinetics
Photolysis studies show a half-life of 14–28 days in surface waters, generating transformation products like benzothiazole-2-sulfonic acid . Anaerobic sediment interactions prolong persistence to 6–8 months .
Table 4: Environmental Partitioning Coefficients
Matrix | Log Kₒw | Log Kₐ (L/kg) |
---|---|---|
Freshwater | 3.12 | 2.45 |
Marine Sediment | 3.89 | 3.17 |
Agricultural Soil | 3.54 | 2.98 |
High sediment affinity suggests bioaccumulation risks in benthic organisms .
Analytical Detection Methods
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 0.05 µg/L . GC-MS methods using DB-5MS columns provide structural confirmation via characteristic fragments at m/z 232 (M⁺), 159 (C₇H₇NS⁺), and 73 (C₅H₉N⁺) .
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 7.2–7.9 (m, 4H, aromatic) . IR spectra show N-H stretching at 3280 cm⁻¹ and C-S-C vibration at 690 cm⁻¹ .
Future Research Directions
-
Toxicokinetics: Metabolic pathways in aquatic organisms remain uncharacterized.
-
Remediation Strategies: Evaluate advanced oxidation processes for wastewater treatment.
-
Green Synthesis: Develop biocatalytic routes using engineered amidases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume